

"Tubulin polymerization-IN-44" chemical structure and properties

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-44*

Cat. No.: *B12377751*

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Tubulin Polymerization-IN-44: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant potential in cancer research. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available information on **Tubulin polymerization-IN-44**, including its chemical properties, biological activity, and relevant experimental protocols. While the precise chemical structure is not publicly available, this document consolidates the known data to support its application in preclinical studies and drug development endeavors.

Introduction to Tubulin as an Anticancer Target

Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. The dynamic nature of

microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for proper chromosome segregation.

Disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids). By disrupting the formation or function of the mitotic spindle, these agents activate the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis or mitotic catastrophe in rapidly dividing cancer cells.

Tubulin Polymerization-IN-44: Chemical and Physical Properties

While the definitive chemical structure of **Tubulin polymerization-IN-44** has not been disclosed in publicly available literature, key physicochemical and biological properties have been reported by its supplier.

Property	Value	Reference
Catalog Number	T79532	[1]
Molecular Formula	C ₁₉ H ₁₅ Cl ₂ N	[1]
Molecular Weight	356.24 g/mol	
Target	Tubulin	[1]
IC ₅₀ (Tubulin Polymerization)	0.21 μM	[1]
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[1]

Biological Activity and Mechanism of Action

Tubulin polymerization-IN-44 exerts its anticancer effects by directly inhibiting the polymerization of tubulin.[1] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of **Tubulin polymerization-IN-44** is the inhibition of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.21 μ M in in vitro assays.[1] By preventing the assembly of α - and β -tubulin dimers into microtubules, the compound effectively disrupts the formation of the mitotic spindle.

Cell Cycle Arrest at G2/M Phase

The interference with mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. This prevents the cell from proceeding through mitosis and ultimately contributes to its demise.

Induction of Apoptosis

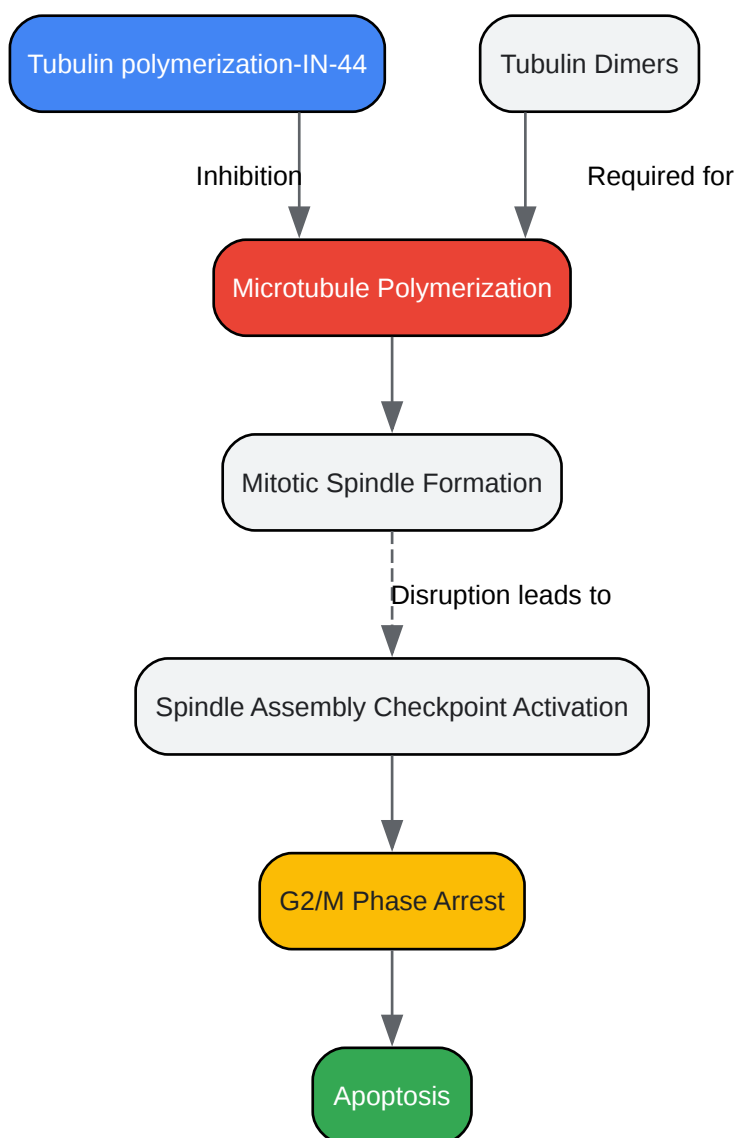
Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common consequence for cells with irreparable mitotic defects.

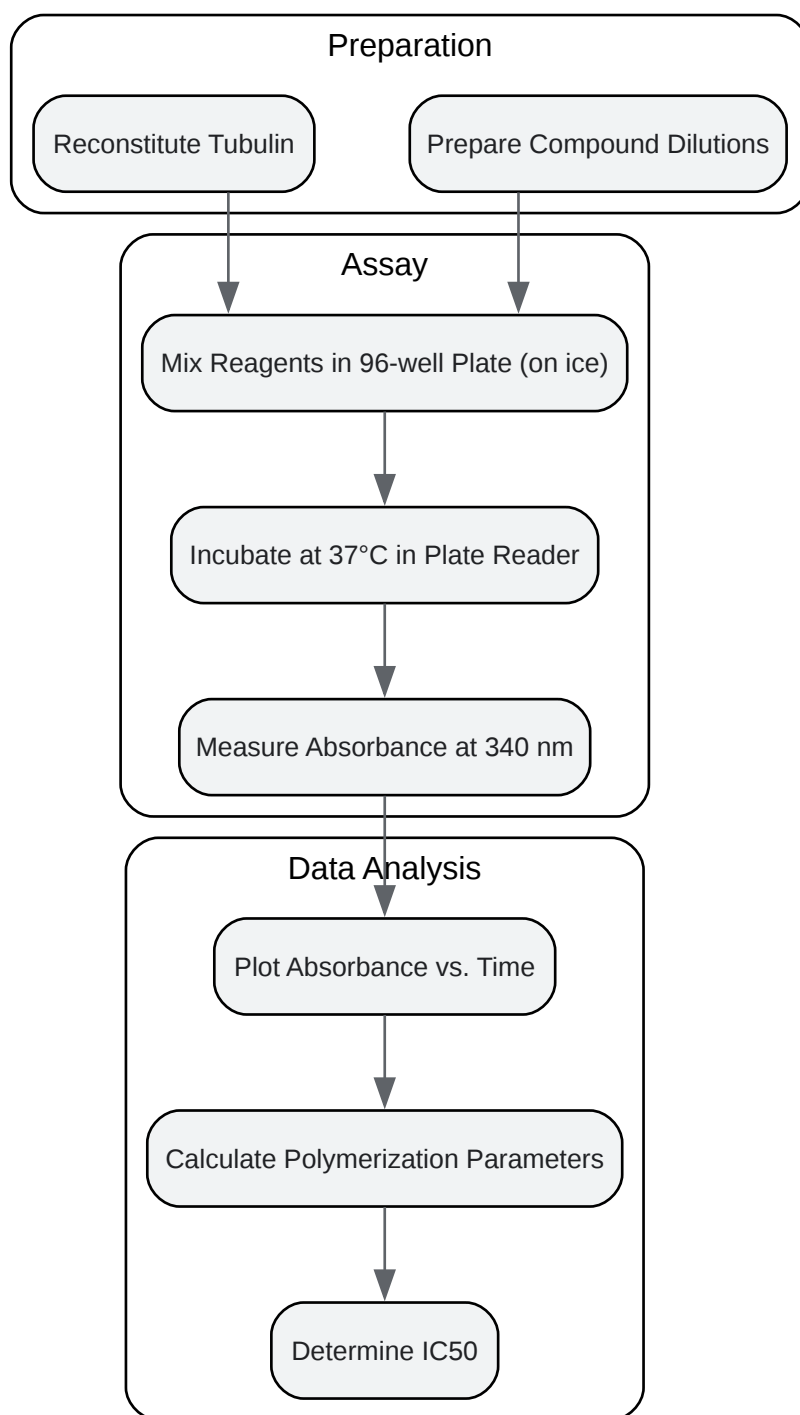
In Vitro and In Vivo Efficacy

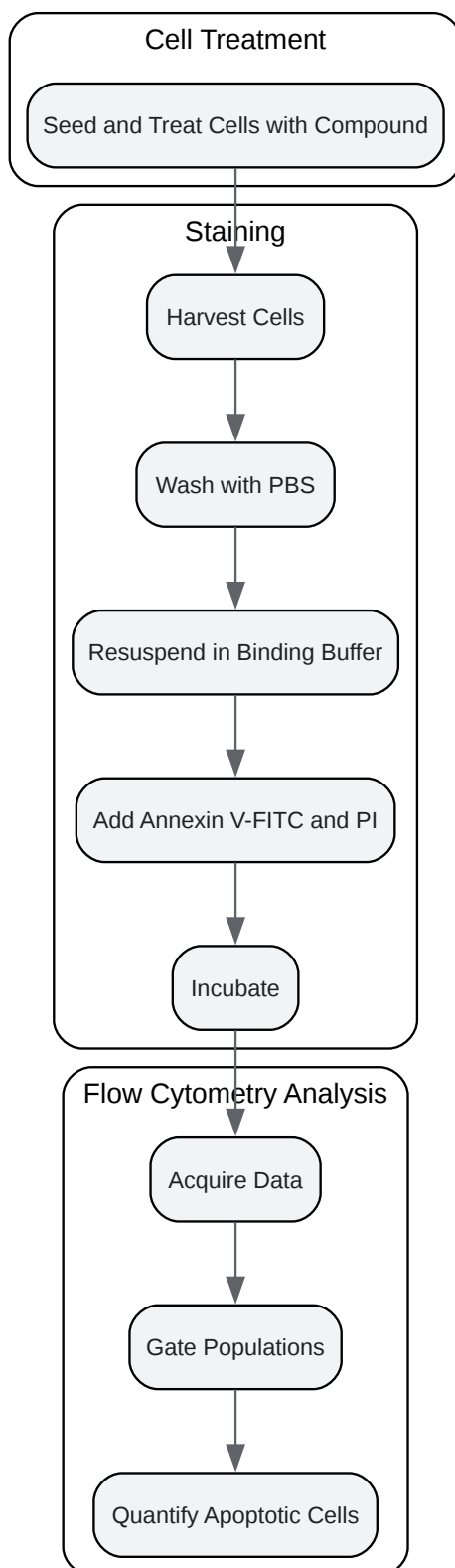
- In Vitro: **Tubulin polymerization-IN-44** has demonstrated potent anti-proliferative activity against the SGC-7901 human gastric cancer cell line.[1]
- In Vivo: In a 4T1 breast cancer mouse model, administration of **Tubulin polymerization-IN-44** at dosages of 5-20 mg/kg (administered every other day) resulted in the inhibition of tumor growth without causing significant weight loss in the animals, suggesting a favorable preliminary safety profile.[1]

Signaling Pathway

The mechanism of action of **Tubulin polymerization-IN-44** involves the disruption of a fundamental cellular process, leading to a well-defined signaling cascade that results in apoptosis.







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References

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